molecular formula C9H10ClNO B1582857 2-chloro-N-phenylpropanamide CAS No. 21262-52-2

2-chloro-N-phenylpropanamide

Cat. No. B1582857
CAS RN: 21262-52-2
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-UHFFFAOYSA-N
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Description

2-chloro-N-phenylpropanamide is a chemical compound with the linear formula C9H10ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined . In contrast to previous findings, two amines are obtained in almost equal quantities from this reaction, namely N-propylaniline and the rearranged product N-isopropylaniline . 2-Methyl-N-phenylaziridine is an intermediate in the reduction and can be isolated from reactions with less LiAlH4 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-phenylpropanamide is represented by the SMILES string O=C(NC1=CC=CC=C1)C(Cl)C and the InChI 1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) .


Chemical Reactions Analysis

The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been studied . The reaction yields two amines, N-propylaniline and the rearranged product N-isopropylaniline, in almost equal quantities . 2-Methyl-N-phenylaziridine, an intermediate in the reduction, can be isolated from reactions with less LiAlH4 .

Scientific Research Applications

Application 1: Root Growth-Inhibitory Activity

  • Methods of Application : The compound 2-chloro-N-phenylpropanamide was prepared through a series of chemical reactions and then applied to rape seedlings. The concentration used in the study was 1.0 x 10^-4 M .
  • Results or Outcomes : The compound showed a significant root growth-inhibitory activity. Specifically, it inhibited the root growth of rape seedlings by about 51% at the concentration used .

Application 2: Chemical Synthesis

  • Summary of Application : 2-chloro-N-phenylpropanamide is a chemical compound that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Methods of Application : The specific methods of application can vary widely depending on the particular area of research. For instance, in chemical synthesis, it might be used as a reagent in the synthesis of other complex molecules .
  • Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .

Application 3: Synthesis of Other Compounds

  • Summary of Application : 2-chloro-N-phenylpropanamide can be used as a starting material in the synthesis of other organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the target molecule. For instance, it might be reacted with other reagents under specific conditions to form a new compound .
  • Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .

Application 4: Synthesis of Complex Molecules

  • Summary of Application : 2-chloro-N-phenylpropanamide can be used as a starting material in the synthesis of complex molecules .
  • Methods of Application : The specific methods of application can vary widely depending on the target molecule. For instance, it might be reacted with other reagents under specific conditions to form a new compound .
  • Results or Outcomes : The outcomes can also vary widely. In chemical synthesis, for example, the successful creation of a target molecule would be a positive outcome .

Safety And Hazards

2-chloro-N-phenylpropanamide is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . Its hazard statements include H315, H319, and H410, and its precautionary statements include P273, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXKHHVIAJJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295127
Record name 2-chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-phenylpropanamide

CAS RN

21262-52-2
Record name 21262-52-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-phenylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-phenylpropanamide
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Synthesis routes and methods

Procedure details

18 g of aniline are introduced dropwise into 22.6 g of 2-chloropropionyl chloride at a temperature of about 10° C., with stirring until the evolution of HCl has ended. After filtration, 31 g (yield: 84.5%) of α-chloro-α-methylacetanilide are obtained in the form of a pink powder. M.p. (inst.)=80° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MH Vilhelmsen, LF Østergaard, MB Nielsen… - Organic & …, 2008 - pubs.rsc.org
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined. In contrast to previous findings, we obtain in almost equal quantities two amines from this reaction, …
Number of citations: 11 pubs.rsc.org
RC Jones, B Twamley - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
… molecule in the asymmetric unit in the orthorhombic space group Pbca and exhibit normal bond lengths and angles compared to similar compounds (2-chloro-N-phenylpropanamide, …
Number of citations: 3 scripts.iucr.org
S Chander, P Ashok, RP Singh, PN Jha… - Anti-Infective …, 2016 - ingentaconnect.com
… , in which reaction of substituted anilines (1a-o) and 2-chloropropionyl chloride (2) in DCM, in the presence of triethylamine as base, afforded substituted 2-chloro-Nphenylpropanamide …
Number of citations: 1 www.ingentaconnect.com
YM Ying, ZJ Zhan, ZS Ding, WG Shan - Chemistry of Natural compounds, 2011 - Springer
… Compound 4 was obtained as a white powder whose structure was tentatively elucidated as 2-chloro-N- phenylpropanamide by interpreting and comparing the NMR and MS data with …
Number of citations: 35 link.springer.com
YA El-Badry, MA El-Hashash, K Al-Ali - Acta Pharmaceutica, 2020 - hrcak.srce.hr
… chloride, ethyl 4-(bromomethyl)benzoate, 2-chloro-Nphenylpropanamide, 2-chloro-1-[6-(… chloride, ethyl 4-(bromomethyl)benzoate, 2-chloro-N-phenylpropanamide, 2-chloro-1-[6-(…
Number of citations: 5 hrcak.srce.hr
HR Sonawane, AV Pol, BS Nanjundiah… - Journal of Chemical …, 1998 - pubs.rsc.org
… 2-Chloro-N-phenylpropanamide (3a).ÐMp 82ą83 8C; #max/cmĀ1 (Nujol) 3280, 1680 (CONH), 1620, 1560, 1460, 1210, 1090, 1010, 850, 650; H (80 MHz, CDCl3) 1.88 (d, 3 H, CH3 J …
Number of citations: 1 pubs.rsc.org
T Dipuma - 2022 - search.proquest.com
… 2-Chloro-N-phenylpropanamide intermediate (40.0 mg, 0.217 mmol) was used in this reaction.The crude mixture of 2c was purified with DCM/Hexane (1:3) recrystallization solvents to …
Number of citations: 2 search.proquest.com
QW Zhang, L Jiang, G Wang, JQ Li - Chinese Chemical Letters, 2017 - Elsevier
In search of novel neuroprotective agents with higher potency and lower hERG liability, a series of novel Fenazinel derivatives were designed and synthesized, among which …
Number of citations: 2 www.sciencedirect.com
JM de la Torre, M Nogueras, J Cobo - Arabian Journal of Chemistry, 2019 - Elsevier
A high-throughput method to obtain several pyrimido[4,5-e][1,4]diazepines is described by a two-step acylation/cyclization sequence from key intermediates 6-amino-5-(amino)…
Number of citations: 2 www.sciencedirect.com
D Cao, P Sun, S Bhowmick, Y Wei, B Guo, Y Wei… - Fitoterapia, 2021 - Elsevier
The natural product Huperzine A isolated from Huperzia serrata is a targeted inhibitor of acetylcholinesterase that has been approved for clinical use in the treatment of Alzheimer's …
Number of citations: 13 www.sciencedirect.com

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